molecular formula C8H16Cl2N4O B6279536 rac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride, cis CAS No. 2307776-49-2

rac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride, cis

Cat. No.: B6279536
CAS No.: 2307776-49-2
M. Wt: 255.1
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Description

rac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride, cis: is a chemical compound with the molecular formula C8H14N4O·2HCl It is a dihydrochloride salt of the corresponding amine, which is derived from a cyclic ether (oxolan-3-yl) and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, typically involving the following steps:

  • Formation of the Triazole Ring: The triazole ring can be formed through the cyclization of hydrazine and a suitable diketone or aldehyde.

  • Introduction of the Oxolan-3-yl Group: The oxolan-3-yl group can be introduced via nucleophilic substitution reactions.

  • Formation of the Amine: The amine group can be introduced through reductive amination or other amine-forming reactions.

  • Conversion to Dihydrochloride Salt: The final step involves the conversion of the free amine to its dihydrochloride salt form.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce functional groups or modify existing ones.

  • Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.

  • Substitution: Nucleophilic substitution reactions can be employed to replace functional groups on the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Alcohols, ketones, or carboxylic acids.

  • Reduction Products: Amines, alcohols, or hydrocarbons.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: It has potential therapeutic applications, possibly as an antiviral, antibacterial, or anticancer agent.

  • Industry: The compound can be used in the development of new materials, catalysts, or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may involve interactions with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • rac-[(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methanamine: A structurally similar compound with a different triazole substitution pattern.

  • rac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanol: A related compound with a hydroxyl group instead of the amine.

Uniqueness: The uniqueness of rac-[(2R,3R)-2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride, cis lies in its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

2307776-49-2

Molecular Formula

C8H16Cl2N4O

Molecular Weight

255.1

Purity

95

Origin of Product

United States

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